1-Iodo-3-(methylsulfonyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

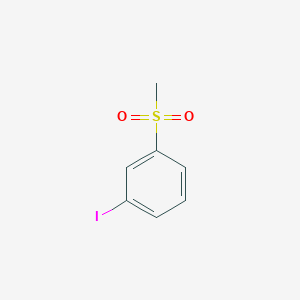

1-Iodo-3-(methylsulfonyl)benzene is a chemical compound with the molecular formula C7H7IO2S . It is a derivative of benzene, which is one of the primary building blocks in the field of organic chemistry .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the copper-catalyzed S-methylation of sulfonyl hydrazides with TBHP for the synthesis of methyl sulfones in water . This process involves the reaction of an arylsulfonyl chloride with hydrazine monohydrate under specific conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an iodine atom and a methylsulfonyl group . The IUPAC Standard InChI for this compound is InChI=1S/C7H7I/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 .Chemical Reactions Analysis

The chemical reactions involving this compound are typically electrophilic aromatic substitutions . These reactions involve the attack of an electrophile at the carbon atoms of the aromatic ring, forming a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by the loss of a proton .Scientific Research Applications

Synthesis and Reaction Mechanisms

Reactions with Olefins and Alkynes : Pirkuliev et al. (2001) discussed the reaction of similar compounds with 1-hexene and 1-heptene, leading to 1,2-disulfonates. Also, Gong et al. (2019) developed a method for generating 3-(methylsulfonyl)benzo[ b]thiophenes through a reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite.

Mononitration in Continuous Flow : Yu et al. (2016) described an efficient continuous-flow process for the selective mononitration of 1-methyl-4-(methylsulfonyl)benzene, reducing residence time and byproduct formation.

Photocatalytic Synthesis : Wang et al. (2021) explored the photocatalytic synthesis of difluoroacetoxy-containing sulfoximines using bis(difluoroacetoxy)iodobenzene, a related compound, revealing the importance of the difluoroacetoxy group.

Catalytic Systems for Synthesis : Khazaei et al. (2011) investigated the efficiency of ionic liquid catalytic systems, including 1-methyl-4-(methylsulfonyl)benzene, in synthesizing benzimidazole derivatives.

Mechanism of Action

Target of Action

The primary target of 1-Iodo-3-(methylsulfonyl)benzene is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom next to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .

Mode of Action

This compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a species rich in electrons) donates an electron pair to an electrophile (a species deficient in electrons) to form a new bond . Specifically, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of aromatic compounds. The compound can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions can lead to the formation of various organic products, depending on the specific conditions and reactants present .

Pharmacokinetics

The compound’s lipophilicity (log po/w) is 162, suggesting it may have good membrane permeability . Its GI absorption is high, and it is BBB permeant, indicating it can cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways and reactions it participates in. For instance, in nucleophilic substitution reactions at the benzylic position, the compound can facilitate the formation of new organic products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Furthermore, the rate of its reactions can be affected by factors such as temperature, solvent, and the presence of catalysts .

properties

IUPAC Name |

1-iodo-3-methylsulfonylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSLBDJQPAYELB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139769-20-3 |

Source

|

| Record name | 1-iodo-3-methanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2,4-dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2883612.png)

![1-(Benzenesulfonyl)-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2883613.png)

![tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2883619.png)

![2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2883625.png)

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2883628.png)